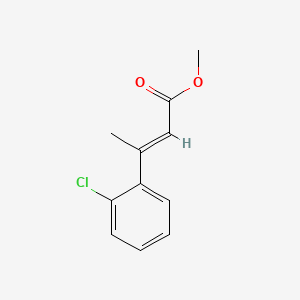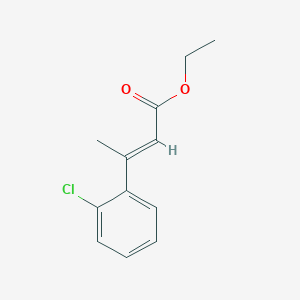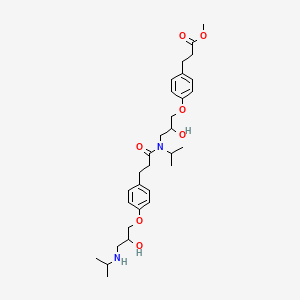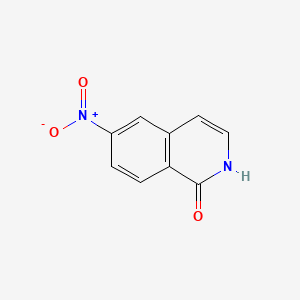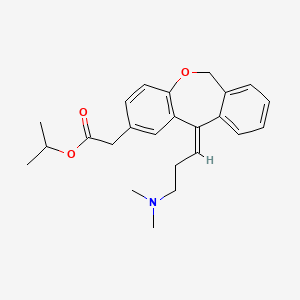
オロパタジンイソプロピルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Olopatadine Isopropyl Ester is an impurity standard of Olopatadine Hydrochloride . It has a molecular formula of C24 H29 N O3 and a molecular weight of 379.49 . Olopatadine Hydrochloride is an antihistamine and mast cell stabilizer medication commonly used to relieve symptoms associated with allergies, particularly allergic conjunctivitis (eye allergies) .
Molecular Structure Analysis
The molecular structure of Olopatadine Isopropyl Ester is represented by the molecular formula C24 H29 N O3 . The structure is complex and involves a number of chemical bonds and interactions.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Olopatadine Isopropyl Ester include Grignard and Wittig reactions . These reactions involve the use of dry solvents and need to be performed at low temperatures . The reactions also involve the use of hazardous reagents which are difficult to perform on an industrial scale .Physical And Chemical Properties Analysis
Olopatadine Isopropyl Ester has a molecular formula of C24 H29 N O3 and a molecular weight of 379.49 . More detailed physical and chemical properties would require specific laboratory analysis.科学的研究の応用
眼のアレルギー治療
オロパタジンIPAは、主に季節性アレルギー性結膜炎に関連する目の症状を治療するための抗ヒスタミン薬として使用されます。その作用機序は、ヒスタミン受容体を遮断し、それによって目のアレルギー反応を軽減することにあります。 オロパタジンのZ-異性体は市販されている薬であり、強力な抗アレルギー作用を示します .
神経保護効果
最近の研究では、オロパタジンIPAの神経保護効果が調査されています。それは、酸化ストレスと炎症から神経細胞を保護するのに役立ち、アルツハイマー病やパーキンソン病などの神経変性疾患に有益な可能性があります。
要約すると、オロパタジンIPAの多面的な薬理学的プロファイルは、さまざまな用途に有望な化合物となっています。 研究者は、医学と生物学のさまざまな分野におけるその治療の可能性を調査し続けています . さらに詳しい情報や追加の用途が必要な場合は、お気軽にお問い合わせください!
作用機序
Target of Action
Olopatadine Isopropyl Ester primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating inflammatory and allergic reactions .
Mode of Action
Olopatadine Isopropyl Ester acts as a selective antagonist of the histamine H1 receptor . By blocking the effects of histamine, a primary inflammatory mediator, it attenuates inflammatory and allergic reactions . It also inhibits the release of inflammatory lipid mediators such as leukotriene and thromboxane from human polymorphonuclear leukocytes and eosinophils .
Biochemical Pathways
The action of Olopatadine Isopropyl Ester affects the histamine signaling pathway . Histamine receptor activation and mast cell degranulation are primary mechanisms that cause inflammatory reactions such as ocular itching, hyperemia, chemosis, eyelid swelling, and tearing of seasonal allergic conjunctivitis . By antagonizing the histamine H1 receptor, Olopatadine Isopropyl Ester stabilizes mast cells and inhibits histamine release .
Pharmacokinetics
It’s known that olopatadine, a structurally similar compound, is highly and rapidly absorbed in healthy human volunteers . . These properties may have an impact on the bioavailability of Olopatadine Isopropyl Ester.
Result of Action
The molecular and cellular effects of Olopatadine Isopropyl Ester’s action involve the inhibition of histamine-induced effects on conjunctival epithelial cells . It also results in the stabilization of mast cells, preventing them from releasing histamine and other inflammatory mediators .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Olopatadine Isopropyl Ester. For instance, heat sterilization yields a higher content of Olopatadine hydrochloride degradation products in eye drops compared to unsterilized drug product or drug product sterilized by filtration . Aging, probably through thermal and oxidative degradation, increases the content of Olopatadine related compound B and of all impurities . Therefore, the storage conditions and the method of sterilization can significantly affect the stability and efficacy of Olopatadine Isopropyl Ester.
将来の方向性
Olopatadine has been approved for the treatment of allergic rhinitis, chronic urticaria, eczema dermatitis, prurigo, pruritis cutaneous, psoriasis vulgaris and erythema exsudativum multiforme . Its ophthalmic solution has also been approved for the treatment of seasonal allergic conjunctivitis . Future research may focus on expanding its applications and improving its synthesis process.
生化学分析
Biochemical Properties
Olopatadine Isopropyl Ester interacts with histamine H1 receptors and mast cells, attenuating inflammatory and allergic reactions . It blocks the effects of histamine, a primary inflammatory mediator that causes inflammatory and allergic reactions .
Cellular Effects
Olopatadine Isopropyl Ester influences cell function by blocking the effects of histamine, which is a primary inflammatory mediator that causes inflammatory and allergic reactions . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Olopatadine Isopropyl Ester exerts its effects by binding to histamine H1 receptors, thereby blocking the effects of histamine . This can lead to changes in gene expression and can inhibit or activate enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, Olopatadine Isopropyl Ester has been found to degrade under certain conditions . The heat sterilization method yields a higher content of Olopatadine hydrochloride degradation products in eye drops compared to unsterilized drug product or drug product sterilized by filtration .
Dosage Effects in Animal Models
In animal models, the effects of Olopatadine Isopropyl Ester have been shown to vary with different dosages . The survival rate during 24 h in Dex, high dose of Olo (2 mg/kg), and medium-dose (1 mg/kg) treatment groups was significantly higher (100%) as compared to LPS groups (33%) ( p < 0.05) .
Metabolic Pathways
Olopatadine Isopropyl Ester undergoes hepatic metabolism in a non-extensive manner . There are at least 6 circulating metabolites in human plasma .
特性
IUPAC Name |
propan-2-yl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3/c1-17(2)28-24(26)15-18-11-12-23-22(14-18)21(10-7-13-25(3)4)20-9-6-5-8-19(20)16-27-23/h5-6,8-12,14,17H,7,13,15-16H2,1-4H3/b21-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZOYXJGZPHCRI-FBHDLOMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=CCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CC1=CC\2=C(C=C1)OCC3=CC=CC=C3/C2=C/CCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

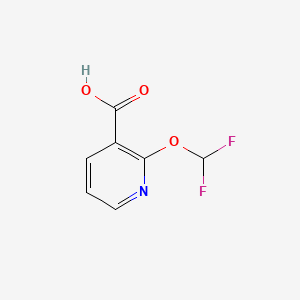

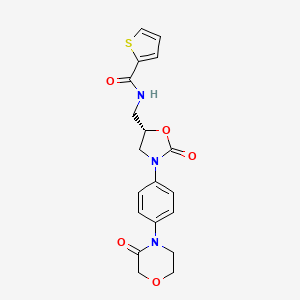
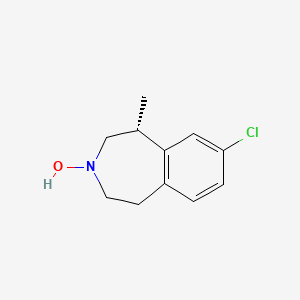
![Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B571599.png)
